Peptide 74

MMP-2 Tumor Invasion Prodomain

Peptide 74 is the only commercially available reagent that recapitulates the endogenous MMP-2 cysteine-switch mechanism. Unlike broad-spectrum hydroxamate inhibitors (Batimastat, Marimastat), Peptide 74 specifically targets the conserved prodomain regulating MMP-2 activation. The critical cysteine is essential—substitution with serine (Peptide 78) ablates all activity. Supplied at ≥98% purity with high aqueous solubility (≥90 mg/mL), Peptide 74 is the defined molecular probe for dissecting MMP-2-dependent tumor invasion and angiogenesis. Choose Peptide 74 when mechanistic specificity is paramount.

Molecular Formula C62H107N23O20S2
Molecular Weight 1558.8 g/mol
CAS No. 132116-39-3
Cat. No. B1679558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide 74
CAS132116-39-3
Synonymspeptide 74
Thr-Met-Arg-Lys-Pro-Arg-Cys-Gly-Asn-Pro-Asp-Val-Ala-Asn
threonyl-methionyl-arginyl-lysyl-prolyl-arginyl-cysteinyl-glycyl-asparaginyl-prolyl-aspartyl-valyl-alanyl-asparagine
Molecular FormulaC62H107N23O20S2
Molecular Weight1558.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N
InChIInChI=1S/C62H107N23O20S2/c1-29(2)47(57(101)74-30(3)48(92)81-38(60(104)105)25-43(65)88)83-53(97)36(26-45(90)91)80-55(99)41-16-11-22-85(41)59(103)37(24-42(64)87)75-44(89)27-73-49(93)39(28-106)82-51(95)33(14-9-20-72-62(69)70)77-54(98)40-15-10-21-84(40)58(102)35(12-6-7-18-63)79-50(94)32(13-8-19-71-61(67)68)76-52(96)34(17-23-107-5)78-56(100)46(66)31(4)86/h29-41,46-47,86,106H,6-28,63,66H2,1-5H3,(H2,64,87)(H2,65,88)(H,73,93)(H,74,101)(H,75,89)(H,76,96)(H,77,98)(H,78,100)(H,79,94)(H,80,99)(H,81,92)(H,82,95)(H,83,97)(H,90,91)(H,104,105)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1
InChIKeyDAZBILQQVFBVPE-XKKUQSFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Peptide 74 (CAS 132116-39-3) MMP-2 Prodomain Inhibitor Procurement Guide for Invasion and Angiogenesis Research


Peptide 74 (CAS 132116-39-3) is a synthetic 14‑amino acid peptide (sequence TMRKPRCGNPDVAN) that corresponds to the highly conserved prodomain region of the 72‑kDa type IV collagenase (MMP‑2) [1]. It acts as a mechanism‑based inhibitor of the activated form of MMP‑2 by mimicking the endogenous cysteine‑switch motif that coordinates the catalytic zinc atom [1][2]. Commercially available with ≥98% purity and high aqueous solubility (≥90 mg/mL), Peptide 74 serves as a defined molecular tool for probing MMP‑2‑dependent processes in vitro .

Why Generic MMP Inhibitors Cannot Substitute for Peptide 74 in Prodomain‑Dependent Studies


Peptide 74 is not a broad‑spectrum MMP active‑site inhibitor; it specifically targets the conserved prodomain region that regulates MMP‑2 activation [1]. Small‑molecule hydroxamate‑based inhibitors such as Batimastat and Marimastat potently inhibit multiple MMP family members (IC50 values 3–20 nM) but lack mechanistic fidelity to the endogenous cysteine‑switch . Conversely, truncated prodomain peptides (e.g., Ac‑RCGVPD) exhibit reduced inhibitory potency (IC50 ~10 µM) and fail to fully recapitulate the 14‑mer sequence's activity [2]. Substitution of the critical cysteine residue with serine (Peptide 78) completely abolishes inhibitory function, demonstrating that the exact sequence is non‑interchangeable [1]. For researchers investigating MMP‑2 prodomain biology, tumor invasion, or angiogenesis, no alternative reagent provides the same combination of sequence‑defined mechanism, validated cellular activity, and commercial availability.

Peptide 74 Comparative Performance Data: Direct Head‑to‑Head and Cross‑Study Quantitative Evidence


Peptide 74 vs Peptide 78: Cysteine‑to‑Serine Substitution Ablates MMP‑2 Inhibitory Activity

In a direct head‑to‑head comparison, Peptide 74 (30 µM) reduced invasion of HT1080 fibrosarcoma and A2058 melanoma cells through Matrigel by 60–80% in a Boyden chamber chemoinvasion assay. Peptide 78, which is identical except for a single serine‑for‑cysteine substitution, exhibited no inhibitory effect [1]. Both peptides were non‑cytotoxic and did not affect chemotaxis or cell number, confirming that inhibition was specific to the cysteine residue required for MMP‑2 prodomain function [1].

MMP-2 Tumor Invasion Prodomain

Peptide 74 vs Batimastat: Mechanism‑Specific Prodomain Mimic vs Potent Broad‑Spectrum Active‑Site Inhibitor

Peptide 74 inhibits the activated form of MMP‑2 with an estimated IC50 in the low micromolar range (functional invasion inhibition observed at 30 µM) [1]. Batimastat (BB‑94), a hydroxamate‑based broad‑spectrum MMP inhibitor, exhibits an IC50 of 4 nM against MMP‑2 and also potently inhibits MMP‑1 (3 nM), MMP‑9 (4 nM), MMP‑7 (6 nM), and MMP‑3 (20 nM) . This represents an approximately 7,500‑fold difference in potency for MMP‑2. However, Batimastat acts by chelating the catalytic zinc in the active site of multiple MMP family members, whereas Peptide 74 is a mechanism‑based inhibitor that specifically targets the prodomain cysteine‑switch region [1].

MMP-2 Inhibitor Specificity Prodomain

Peptide 74 vs TIMP‑2: Endogenous Inhibitor Benchmarking in Endothelial Cell Invasion

Peptide 74 and TIMP‑2 (tissue inhibitor of metalloproteinases‑2), the endogenous MMP‑2 inhibitor, were compared for their ability to block endothelial cell invasion induced by AIDS‑Kaposi's sarcoma (AIDS‑KS) cell supernatants. Both Peptide 74 and TIMP‑2 inhibited endothelial cell invasion in vitro, while smooth muscle cells were much less sensitive to either inhibitor [1]. This parallel inhibition profile validates Peptide 74 as a surrogate for TIMP‑2 in experimental settings where defined peptide tools are preferred over recombinant proteins.

Angiogenesis Endothelial Invasion MMP-2

Peptide 74 vs Shorter Prodomain Peptides: Full 14‑Mer Sequence Yields Superior Inhibitory Activity

A systematic evaluation of peptides spanning the conserved prodomain region revealed that the hexapeptide Ac‑RCGVPD inhibited stromelysin and collagenase with an IC50 of approximately 10 µM, while the tetrapeptide Ac‑RCGV was less potent (IC50 ~60 µM) [1]. Smaller fragments (e.g., Ac‑RCG) were significantly less active [1]. Peptide 74, a 14‑amino acid peptide encompassing the full conserved sequence TMRKPRCGNPDVAN, demonstrates functional inhibition of tumor cell invasion at 30 µM, consistent with it retaining the complete inhibitory motif [2]. The extended sequence may provide additional binding contacts that enhance inhibitory efficacy.

MMP Prodomain Peptide Structure‑Activity

Peptide 74 Solubility and Purity Profile Facilitates Reproducible In Vitro Assay Conditions

Peptide 74 is commercially supplied with a purity of ≥98% (HPLC) and exhibits high aqueous solubility of 90–100 mg/mL (~64 mM) in water at 25°C . In contrast, many small‑molecule MMP inhibitors such as Batimastat require organic co‑solvents (e.g., DMSO solubility 50 mg/mL) . This favorable solubility profile enables direct dissolution in aqueous buffers at biologically relevant concentrations (e.g., 30 µM) without introducing organic solvent artifacts, enhancing assay reproducibility and simplifying experimental workflow.

Solubility Purity Assay Reproducibility

Peptide 74 (CAS 132116-39-3) Validated Research Application Scenarios Based on Comparative Evidence


Mechanistic Studies of MMP‑2 Prodomain Function and Cysteine‑Switch Activation

Use Peptide 74 as a defined molecular probe to investigate how the prodomain cysteine‑switch regulates MMP‑2 activation. The direct head‑to‑head comparison with Peptide 78 demonstrates that cysteine substitution ablates inhibitory activity, confirming that Peptide 74 specifically engages the zinc‑coordinating cysteine residue [1]. This makes Peptide 74 the reagent of choice for dissecting prodomain‑dependent regulation of MMP‑2 catalytic activity.

Tumor Cell Invasion and Metastasis Assays Requiring MMP‑2‑Specific Inhibition

Employ Peptide 74 in Boyden chamber chemoinvasion assays using Matrigel‑coated filters to quantify the contribution of MMP‑2 to tumor cell invasiveness. Peptide 74 (30 µM) reduces HT1080 and A2058 cell invasion by 60–80% without cytotoxicity, providing a validated positive control for MMP‑2‑dependent invasion [1]. Unlike broad‑spectrum inhibitors such as Batimastat, Peptide 74 permits assessment of MMP‑2‑specific contributions.

Angiogenesis and Endothelial Cell Invasion Studies Using a TIMP‑2 Surrogate

Use Peptide 74 as a chemically defined alternative to TIMP‑2 for inhibiting endothelial cell invasion induced by tumor‑derived or inflammatory supernatants. The parallel activity of Peptide 74 and TIMP‑2 in blocking AIDS‑KS‑induced endothelial invasion validates Peptide 74 as a reliable probe for studying MMP‑2 in angiogenesis models [2]. Smooth muscle cells are less sensitive, offering a built‑in selectivity control.

Control Reagent for Broad‑Spectrum MMP Inhibitor Studies

Include Peptide 74 as a mechanism‑specific control when using potent broad‑spectrum MMP inhibitors (e.g., Batimastat, Marimastat) to differentiate MMP‑2 prodomain‑mediated effects from active‑site inhibition. The ~7,500‑fold difference in potency and distinct mechanism of action allow researchers to attribute observed phenotypes specifically to MMP‑2 prodomain interference versus pan‑MMP blockade .

Technical Documentation Hub

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